molecular formula C20H16N2O5 B12973290 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No.: B12973290
M. Wt: 364.4 g/mol
InChI Key: ZFPHORBDRPKZFE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a 2,6-dioxopiperidin-3-yl group at position 2 and a benzyloxy moiety at position 3. This structural motif places it within the family of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs), which are pivotal in targeted protein degradation (e.g., PROTACs) . It serves as a key intermediate in synthesizing derivatives for oncology research, particularly in modulating protein-protein interactions or E3 ligase recruitment .

Properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-phenylmethoxyisoindole-1,3-dione

InChI

InChI=1S/C20H16N2O5/c23-17-9-8-16(18(24)21-17)22-19(25)14-7-6-13(10-15(14)20(22)26)27-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,23,24)

InChI Key

ZFPHORBDRPKZFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyloxy Group: This step might involve the reaction of the isoindoline core with benzyl alcohol or benzyl chloride in the presence of a base.

    Formation of the Piperidin-3-yl Group: This could involve the reaction of the intermediate with a piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions might target the isoindoline core or the piperidin-3-yl group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is C18H17N3O5C_{18}H_{17}N_{3}O_{5}, with a molecular weight of approximately 355.35 g/mol. The compound features a complex structure that includes a benzyloxy group and a dioxopiperidine moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of isoindoline compounds, including 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, exhibit significant anti-inflammatory properties. They have been studied for their ability to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. A patent suggests that these compounds can effectively reduce TNF-α levels in mammals, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Cancer Therapeutics

The compound has been evaluated for its role as a potential anticancer agent. Studies have shown that isoindoline derivatives can interact with various cellular pathways involved in cancer progression. For instance, they may modulate the activity of proteins associated with cell cycle regulation and apoptosis, thereby inhibiting tumor growth .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoindoline derivatives. Research has indicated that these compounds may have the potential to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2020)Discussed the synthesis of beta-carbolinone analogues and their applications in drug discovery, highlighting the importance of scaffold diversity in medicinal chemistry .
ACS Journal of Medicinal Chemistry (2019)Explored the design of cereblon effectors guided by isoindoline derivatives, emphasizing their role in targeted cancer therapies .
Patent WO1998003502A1Described methods for reducing TNF-alpha levels using substituted isoindolines, showcasing their therapeutic potential against inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity

Key Findings from Comparative Studies

Substituent Effects on Anti-Tumor Activity: In , control compounds (Con1–Con3) lacking benzyloxy or urea moieties showed IC50 >200 µM, while modified derivatives with urea groups exhibited superior activity. The trifluoromethyl group in urea derivatives demonstrated the highest potency, highlighting the role of electronegative substituents in optimizing target engagement .

In contrast, aminomethyl derivatives () exhibit higher solubility but may suffer from rapid renal clearance, limiting their utility in vivo .

Derivatization Potential: Bromo and bromomethyl analogues () serve as versatile intermediates for cross-coupling reactions, whereas the benzyloxy group offers a stable aromatic handle for selective modifications (e.g., hydrogenolysis) .

Impact on PROTAC Design :

  • The benzyloxy group’s balance of lipophilicity and stability makes it preferable for linker attachment in PROTACs, as seen in and , where alkyloxy chains were introduced to optimize degradation efficiency .

Biological Activity

5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20H22N2O5
  • Molecular Weight : 370.4 g/mol
  • SMILES Notation : Cc1ccccc1OC(=O)N2C(=O)C(CCN(C(=O)C2=O)C(C(=O)N(C)C(=O)C)C)C

Synthesis

The synthesis of 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of benzyloxy derivatives with dioxopiperidine intermediates. The method often employs standard organic synthesis techniques including condensation reactions and purification processes such as crystallization or chromatography.

Antitumor Properties

Research indicates that derivatives of isoindoline compounds exhibit significant antitumor activity. For instance, compounds structurally related to 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione have been shown to inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
Pomalidomide (4-amino derivative)0.5Multiple Myeloma
5-Aminoisoindoline Derivative1.0Leukemia
5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneTBDTBD

Anti-inflammatory Effects

The compound has been reported to reduce levels of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. In preclinical studies, administration of isoindoline derivatives resulted in decreased TNF-α levels, suggesting potential use in inflammatory diseases.

Table 2: TNF-α Inhibition by Isoindoline Derivatives

Compound NameTNF-α Reduction (%)Administration Route
Pomalidomide70Oral
5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dioneTBDTBD

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of isoindoline derivatives. While specific data for 5-(Benzyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is limited, related compounds have shown activity against various bacterial strains.

Table 3: Antimicrobial Activity of Related Compounds

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC µg/mL)
Isoindoline Derivative AStaphylococcus aureus250
Isoindoline Derivative BEscherichia coli500

Case Studies

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of various isoindoline derivatives in cancer models. The study highlighted that modifications on the benzyloxy group significantly enhanced the cytotoxicity against cancer cells while reducing off-target effects.

Another investigation focused on the anti-inflammatory properties of these compounds. The findings indicated that treatment with the compound led to a significant reduction in inflammatory markers in animal models of arthritis.

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